molecular formula C8H15NO B091167 Spiro-oxazolidine CAS No. 176-95-4

Spiro-oxazolidine

Cat. No.: B091167
CAS No.: 176-95-4
M. Wt: 141.21 g/mol
InChI Key: URDXYWDQNDKHLS-UHFFFAOYSA-N
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Description

Spiro-oxazolidine is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms The spiro configuration refers to the unique structural feature where two rings are connected through a single atom, creating a three-dimensional structure

Mechanism of Action

The mechanism of action of oxazolidinones involves binding to the 50S subunit of the bacterial ribosome, more specifically, at the A site of the peptidyl transferase active centre . This prevents the interface with the 30S subunit, and consequently the formation of the 70S initiation complex, ultimately leading to the inhibition of bacterial protein synthesis .

Safety and Hazards

According to the safety data sheets, personal protective equipment should be used to avoid dust formation . In case of inhalation, the victim should be moved into fresh air . If the substance comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Future Directions

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiro-oxazolidine can be synthesized through several methods, with one of the most common being the 1,3-dipolar cycloaddition reaction. This involves the reaction of azomethine ylides, generated in situ from amino acids and aldehydes, with dipolarophiles such as (E)-β-nitrostyrene . The reaction typically occurs in dry dimethylformamide (DMF) as a solvent and requires heating .

Industrial Production Methods: Industrial production of this compound often employs multi-component reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step. These reactions are catalyst-free and utilize aryl aldehydes and α-amino acids . The process is advantageous for large-scale production due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions: Spiro-oxazolidine undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen, using reagents such as sodium borohydride.

    Substitution: In these reactions, one functional group in the molecule is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazolidinones, while reduction can produce amines.

Comparison with Similar Compounds

    Oxazolidinone: Another five-membered ring compound with similar biological activities.

    Thiazolidinone: Contains sulfur instead of oxygen and exhibits antimicrobial properties.

    Azetidine: A four-membered ring compound with potential medicinal applications.

Uniqueness: Spiro-oxazolidine is unique due to its spiro configuration, which imparts distinct three-dimensional properties and enhances its biological activity . This structural feature allows it to interact more effectively with biological targets compared to its non-spiro counterparts.

Properties

IUPAC Name

1-oxa-3-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-4-8(5-3-1)6-9-7-10-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDXYWDQNDKHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170062
Record name Spiro-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-95-4
Record name Spiro-oxazolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000176954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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